molecular formula C13H12O4 B2942016 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone CAS No. 352224-29-4

5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone

Cat. No.: B2942016
CAS No.: 352224-29-4
M. Wt: 232.235
InChI Key: NKQAEYUHMBCJGR-BJMVGYQFSA-N
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Description

5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone is an organic compound with the molecular formula C13H12O4 It is characterized by a furanone ring substituted with a methylene group attached to a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone typically involves the condensation of 3,5-dimethoxybenzaldehyde with 2(5H)-furanone under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce lactones. Substitution reactions can introduce various functional groups onto the aromatic ring or the furanone structure.

Scientific Research Applications

5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone.

    2(5H)-Furanone: The core structure of the compound.

    3,5-Dimethoxyphenylacetic acid: A structurally related compound with similar functional groups.

Uniqueness

This compound is unique due to its combination of a furanone ring and a 3,5-dimethoxyphenyl group

Properties

IUPAC Name

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-15-11-6-9(7-12(8-11)16-2)5-10-3-4-13(14)17-10/h3-8H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQAEYUHMBCJGR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C=CC(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C=CC(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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